Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate
Description
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a five-membered aromatic heterocyclic core with one nitrogen atom. Its structure features a butyl group at position 4, an ethyl group at position 2, and an ethyl ester moiety at position 3 (Figure 1). Pyrrole derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3 |
InChI Key |
PLQOBRLVLOVTJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CNC(=C1C(=O)OCC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:
Condensation Reaction:
Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.
Chemical Reactions Analysis
Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:
Oxidation: Oxidation of the pyrrole ring or the alkyl groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.
Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to carboxylic acids or other oxidized derivatives.
- Reduction could yield the corresponding alcohol.
- Substitution reactions may introduce different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.
Materials Science: Exploring its use in organic electronics or sensors.
Natural Product Synthesis: As a building block for more complex molecules.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.
Biological Activity
Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, which is known for its role in various biologically active compounds. The presence of the ethyl and butyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
The mechanism of action for this compound involves interactions with specific biological targets. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, which may alter biochemical pathways. Additionally, the ester group may undergo hydrolysis, releasing the active pyrrole derivative that exerts its biological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrrole, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Similar Pyrrole Derivative | 3.125 | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
| Study Reference | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Apoptosis induction | |
| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study investigated a series of pyrrole derivatives, including this compound, against multidrug-resistant bacteria. The results indicated promising activity with MIC values below 10 μg/mL for several derivatives.
- Anticancer Properties : In another research effort, the compound was tested on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 μM, suggesting a strong potential for development as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrrole-3-carboxylate derivatives exhibit significant variability in substituent patterns, which critically influence their physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Lipophilicity vs. In contrast, fluorinated or sulfonated analogs (e.g., compound 238 ) balance lipophilicity with electronegativity, improving target interactions but possibly limiting bioavailability.
- The target compound’s alkyl groups are electron-donating, which may stabilize the ring but reduce electrophilic reactivity.
- Biological Activity : Aromatic/halogenated derivatives (e.g., bis(4-chlorophenyl) in ) show marked antitumor and antimicrobial activities, likely due to enhanced π-π stacking or hydrophobic interactions with proteins. The target compound’s alkyl chain may favor interactions with lipid-rich environments (e.g., cell membranes).
Physicochemical Properties
- Solubility : The butyl group in the target compound likely reduces polarity compared to sulfonyl (e.g., compound 238 ) or pyridyl () analogs. This may necessitate formulation with surfactants or co-solvents for in vivo studies.
- Stability : Alkyl substituents are less prone to metabolic oxidation than aromatic/halogenated groups, suggesting improved stability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
